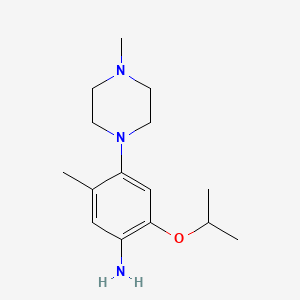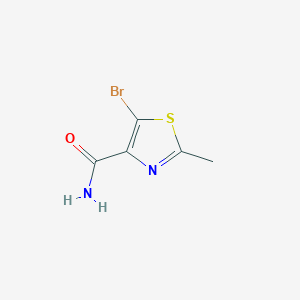
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound’s structure includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps:
Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Alkylation: The final step involves the alkylation of the aniline derivative to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline or piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes, affecting cellular pathways. The aniline group might also play a role in binding to specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Lacks the propan-2-yloxy group.
5-Methyl-2-(propan-2-yloxy)aniline: Lacks the piperazine ring.
4-(4-Methylpiperazin-1-yl)-2-(propan-2-yloxy)aniline: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperazine ring, aniline group, and propan-2-yloxy group in 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC名 |
5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-14(12(3)9-13(15)16)18-7-5-17(4)6-8-18/h9-11H,5-8,16H2,1-4H3 |
InChIキー |
PLVVFXPZTQAKMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)





![8-(Hydroxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8744351.png)




![2-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B8744398.png)

![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)
